7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride is a bicyclic compound characterized by its unique nitrogen-containing structure. Its molecular formula is , and it has a molecular weight of approximately 226.55 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly as a building block for synthesizing various pharmaceuticals.
7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride belongs to the class of bicyclic amines and is specifically classified as an azabicyclic compound due to the presence of a nitrogen atom in its bicyclic framework.
The synthesis of 7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride typically involves the bromination of 6-methyl-3-azabicyclo[4.1.0]heptane. The reaction conditions are crucial to ensure selectivity and yield.
The molecular structure of 7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride features a bicyclic framework with a nitrogen atom incorporated into one of the rings. The presence of bromine at position 7 and a methyl group at position 6 contributes to its unique reactivity profile.
The compound can participate in various chemical reactions typical for halogenated amines, including nucleophilic substitution reactions due to the presence of the bromine atom.
While specific mechanisms for 7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride are not extensively documented, compounds within this class often act through interactions with neurotransmitter systems.
Research indicates that similar bicyclic amines may function as inhibitors for neurotransmitter reuptake, suggesting potential applications in treating mood disorders or other neurological conditions.
7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride has potential applications in:
This compound exemplifies the intersection of organic chemistry and medicinal applications, making it a valuable substance for ongoing research and development in pharmaceutical sciences.
The chemoenzymatic synthesis of complex bicyclic amines leverages cis-dihydrodiol intermediates derived from microbial oxidation of aromatic precursors. Bromobenzene fermentation using engineered E. coli JM109 (pDTG601) generates chiral diol 8, which serves as the foundational building block for azabicyclo[4.1.0]heptane synthesis. This enantioselective biotransformation establishes the critical stereochemical framework essential for subsequent ring formations. The diol undergoes protection as its acetonide followed by Yamada-Jacobsen-Evans aziridination to furnish N-tosyl aziridine 24 – a pivotal intermediate for bicyclic core assembly [5].
A significant advancement involves the aluminum acetylide-mediated epoxide opening under rigorously controlled conditions (-50°C to 0°C). This transformation requires precise stoichiometry (2 equivalents of alane reagent) to minimize competing aziridine ring opening by chloride or acetylide nucleophiles. The chemoselectivity achieved (77% yield for silyl ether 27) demonstrates the method's efficacy for introducing advanced carbon chains while preserving the strained aziridine functionality necessary for later cyclopropane ring formation. Subsequent functionalization via Lindlar hydrogenation (94% yield) or dicyclohexylborane protonolysis (76% yield) enables access to diverse saturation states critical for structure-activity studies [5].
Table 1: Key Chemoenzymatic Pathways to Azabicycloheptane Intermediates
Biotransformation Substrate | Enzyme System | Key Intermediate | Downstream Transformation | Yield (%) |
---|---|---|---|---|
Bromobenzene | E. coli JM109 (pDTG601) | cis-Dihydrodiol 8 | Acetonide protection & aziridination | 76 (dehalogenation) |
Epoxy-aziridine 25a/25b | Aluminum acetylide (from aryl acetylide 26) | Acetylenic alcohol | TBDMS protection to 27 | 77 |
Silyl ether 27 | Lindlar catalyst | Partially saturated core | N/A | 94 |
Bromine introduction within the azabicyclo[4.1.0]heptane architecture employs two principal methodologies: direct bromination of preformed bicyclic skeletons and utilization of brominated precursors for annulation. The commercial availability of 7-bromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride (CAS 1803570-80-0) featuring a quaternary carbon bearing both bromine and methyl groups necessitates regioselective halogenation at a sterically congested center. This structural feature suggests sophisticated late-stage electrophilic or radical bromination protocols capable of discriminating between electronically similar sites [1] [2].
Patent literature reveals brominated 3-azabicyclo[4.1.0]heptanes serve as critical intermediates for M4 muscarinic acetylcholine receptor allosteric modulators. The strategic positioning of bromine (C-7) adjacent to the cyclopropane ring junction significantly influences receptor binding affinity and functional activity. This pharmacological relevance drives the development of regiospecific bromination techniques, potentially involving directed ortho-metalation or halogen exchange reactions on halogenated precursors. Notably, the bromovinyl derivative obtained from diol 8 provides a versatile handle for functional group interconversion while maintaining molecular complexity [4] [5].
Table 2: Halogenation Approaches in Bicyclic Amine Synthesis
Strategy Type | Representative Reagent | Halogen Position | Key Structural Feature | Therapeutic Relevance |
---|---|---|---|---|
De novo brominated precursor | Bromobenzene fermentation | Embedded in precursor | Chiral brominated diol | Enables stereocontrolled synthesis |
Late-stage bicyclic bromination | Electrophilic/radical reagents | C-7 (quaternary carbon) | 7-Bromo-6-methyl substitution | M4 receptor modulator pharmacophore |
Vinyl bromide functionalization | n-Bu₃SnH/AIBN or hydroboration | Variable | Chemical handle for diversification | Access to diverse analogs |
The strained cyclopropane ring characteristic of 3-azabicyclo[4.1.0]heptanes forms via intramolecular aziridine ring closure or transition metal-catalyzed carbene transfer. Silica gel-catalyzed aziridine opening represents an exceptionally efficient method for generating the fused cyclopropane motif under mild conditions. This approach capitalizes on the inherent ring strain of aziridines like 18, where acid activation induces nucleophilic attack by adjacent carbon nucleophiles, leading to bicyclic scaffold formation with precise stereochemical control [5] [7].
While specific catalysts for the target bromomethyl derivative remain sparingly detailed in available literature, general principles indicate that Lewis acidic metals (e.g., titanium isopropoxide) facilitate critical cyclization steps in related azabicycloheptane syntheses. For instance, titanium-mediated Grignard additions enable the construction of spirocyclic variants through carbonyl alkylation-cyclization sequences. The electrophilic character of the aziridine nitrogen, enhanced by coordination to Lewis acids, promotes nucleophilic ring opening by carbon anions, effectively forming the cyclopropane ring through intramolecular C-C bond formation. This mechanistic pathway avoids the formation of diastereomeric mixtures that commonly plague intermolecular cyclopropanation methodologies [8] [9].
Solid-phase methodologies offer significant advantages for constructing sterically congested azabicyclo[4.1.0]heptanes, particularly through silica-gel-catalyzed aziridine ring-opening reactions. This innovative technique facilitates the synthesis of complex frameworks like phenanthrene 21 under operationally simple conditions. The silica surface provides mild Brønsted acidity, activating the aziridine toward nucleophilic attack without requiring strong mineral acids that might degrade sensitive functionality or epimerize stereocenters. This method proved crucial for generating the phenanthridone core precursor 22 via oxidative cleavage and recyclization – key steps toward 7-deoxypancratistatin analogs [5].
The technique demonstrates remarkable versatility, enabling reactions between aziridines such as 18 and diverse nitrogen nucleophiles (e.g., indole to form 19). This solid-phase approach circumvents solubility challenges associated with highly functionalized intermediates and simplifies purification by avoiding homogeneous catalysts requiring complex removal. The environmental and practical benefits of silica gel catalysis – including recyclability, non-toxicity, and compatibility with multiple functional groups – position it as a preferred methodology for constructing the 3-azabicyclo[4.1.0]heptane core under green chemistry principles [5].
Diastereocontrol in 7-bromo-6-methyl-3-azabicyclo[4.1.0]heptane synthesis centers on epoxy-aziridine diastereomer manipulation and recrystallization-driven enrichment. Epoxidation of vinylaziridine 18 with m-CPBA generates a 3:1 mixture of epoxy aziridine diastereomers (25a:25b), which can be enriched to >10:1 through successive recrystallizations from isopropyl alcohol. This purification strategy exploits differential solubility between diastereomers, providing the geometrically correct precursor for subsequent stereospecific transformations [5].
The aluminum acetylide addition to epoxy aziridines exhibits pronounced temperature-dependent stereoselectivity. Maintaining the reaction between -50°C and 0°C suppresses epimerization and minimizes side reactions, ensuring the nascent stereocenter adopts the required configuration for intramolecular cyclization. The high diastereoselectivity observed in the formation of silyl ether 27 (after optimized recrystallization) underscores the importance of conformational restriction in bicyclic systems for stereochemical control. Furthermore, the trans-fused ring junction – essential for biological activity in related Amaryllidaceae constituents – is preserved through these diastereoselective transformations, highlighting the critical relationship between synthesis design and functional outcomes [5] [9].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3